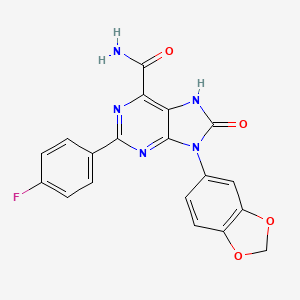
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, also known as BDF 6106, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. The compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide often involves complex reactions to introduce specific functional groups that may enhance biological activity or solubility. For instance, a study by Sailaja Rani Talupur et al. (2021) discusses the synthesis of a series of tetrazol-thiophene carboxamides, highlighting the importance of precise synthetic routes in obtaining compounds with desired properties. This research underscores the synthetic strategies that could be applicable to derivatives of 9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide for varied scientific applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activities
Compounds structurally similar to 9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide have been evaluated for their antimicrobial and anticancer activities. For example, N. Desai et al. (2013) synthesized fluorobenzamides showing promising antimicrobial activity, suggesting the potential for derivatives of the compound to possess similar biological activities (Desai, Rajpara, & Joshi, 2013). Similarly, M. Núñez et al. (2006) reported on the anticarcinogenic potential of certain purine derivatives, highlighting the relevance of purine-based structures in the development of new anticancer agents (Núñez et al., 2006).
properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O4/c20-10-3-1-9(2-4-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-5-6-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMROJITGNZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)
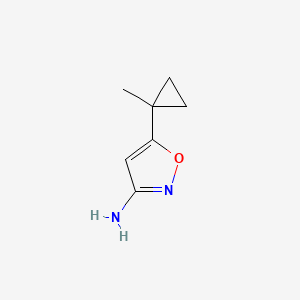
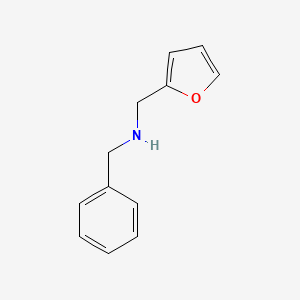
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)
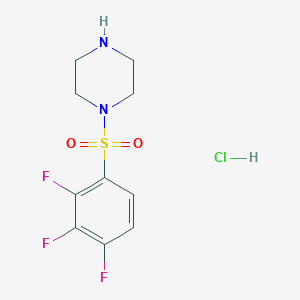

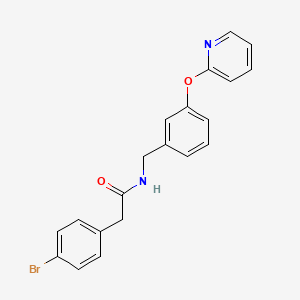
![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)
![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![N-(3,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764117.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)